molecular formula C14H14FNO2S B5508731 N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B5508731
M. Wt: 279.33 g/mol
InChI Key: AKCYJYOWSDYVMT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is involved in the synthesis of complex molecules and materials. Studies have shown its use in the creation of new platinum(II) dithiocarbimato complexes, which are characterized by their unique crystal structures and spectroscopic properties. These compounds have potential applications in catalysis and materials science due to their distinct structural features (Amim et al., 2008).

Pharmacological Activities

Research on derivatives of this compound has demonstrated significant pharmacological potential. For instance, the design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) based on 2,4-dinitrophenylsulfonamides have shown to exhibit potent antimycobacterial activities against Mycobacterium tuberculosis, with one compound showing higher potency than the clinical agent isoniazid (Malwal et al., 2012).

Molecular Dynamics and Computational Studies

Computational studies have been utilized to investigate the structural and electronic properties of newly synthesized sulfonamide molecules. This includes the examination of intermolecular interactions within the crystal state, vibrational wave number assignments, and the evaluation of local reactivity descriptors, which could provide insights into the molecule's reactivity and stability for further applications (Murthy et al., 2018).

Material Science Applications

This compound has found applications in the development of new materials. For instance, research has been conducted on the synthesis of polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, demonstrating high glass transition temperatures and good solubility in organic solvents. These materials exhibit potential for use in high-performance polymers due to their thermal stability and electrochromic properties (Liaw et al., 2002).

Mechanism of Action

The mechanism of action of this compound in biological systems or chemical reactions would depend on its exact structure and the system in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions involving this compound could include further exploration of its synthesis, its reactivity under various conditions, its potential uses in chemical or pharmaceutical applications, and its environmental impact .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-7-8-12(9-11(10)2)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCYJYOWSDYVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.